molecular formula C42H45ClN8O7S B606977 dBET6 CAS No. 1950634-92-0

dBET6

Katalognummer: B606977
CAS-Nummer: 1950634-92-0
Molekulargewicht: 841.4 g/mol
InChI-Schlüssel: JGQPZPLJOBHHBK-UFXYQILXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

dBET6 ist ein Proteolyse-Targeting-Chimäre (PROTAC)-Kleinmolekül, das Bromodomänen- und Extraterminalbereich (BET)-Proteine selektiv durch das Ubiquitin-Proteasom-System abbaut . BET-Proteine sind epigenetische Leser, die eine Schlüsselrolle bei der Regulierung der Genexpression spielen und an verschiedenen zellulären Prozessen beteiligt sind, darunter Entzündungen und Krebs .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Konjugation eines BET-Antagonisten, wie z. B. (+)-JQ1, mit einem Liganden für die E3-Ubiquitinligase Cereblon . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Synthesegeräten, optimierten Reaktionsbedingungen und Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dBET6 involves the conjugation of a BET antagonist, such as (+)-JQ1, to a ligand for the E3 ubiquitin ligase cereblon . The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

dBET6 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist das abgebaute BET-Protein, das für den proteasomalen Abbau bestimmt ist .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es BET-Proteine selektiv durch das Ubiquitin-Proteasom-System abbaut . Der Mechanismus beinhaltet die folgenden Schritte:

Wissenschaftliche Forschungsanwendungen

Cancer Research

Mechanism of Action
dBET6 targets BET proteins, which are crucial for the regulation of gene expression involved in cancer. By inducing the degradation of these proteins, this compound effectively reduces cellular proliferation and promotes apoptosis in cancer cells.

Case Studies

  • T Cell Acute Lymphoblastic Leukemia (T-ALL) : In studies involving 20 T-ALL cell lines, this compound demonstrated superior efficacy compared to other BET inhibitors like dBET1 and JQ1. Treatment with this compound resulted in significant degradation of BRD4 within one hour and subsequent downregulation of c-MYC, leading to apoptosis .
  • Lung Cancer : this compound has been shown to induce apoptosis in human lung cancer cells through a pH/GSH-responsive design that enhances its delivery and efficacy .

Data Table: Efficacy of this compound in Various Cancer Cell Lines

Cell Line Type IC50 (μM) Effect on BRD4 Degradation Mechanism
T-ALL~0.1HighInduces apoptosis via c-MYC downregulation
Lung Cancer~0.5ModerateDirectly eliminates cancer cells
Other Malignancies>1VariableDependent on specific cellular context

Inflammation Research

This compound has shown promise in protecting against retinal degeneration by inhibiting the cGAS-STING pathway, which is implicated in inflammatory responses. In experimental models, this compound treatment led to significant reductions in retinal inflammation and improved visual acuity following light-induced damage.

Case Studies

  • Retinal Degeneration : In a study where mice were subjected to bright light exposure, administration of this compound resulted in the rapid degradation of BET proteins without detectable toxicity. This treatment not only preserved photoreceptor viability but also suppressed activation of inflammatory macrophages/microglia .

Epigenetics Research

As a selective BET degrader, this compound is extensively used to explore the role of BET proteins in epigenetic modifications and gene regulation. Its ability to induce targeted degradation allows researchers to dissect the functional contributions of these proteins within various biological contexts.

Case Studies

  • Gene Regulation Studies : RNA sequencing analyses revealed that treatment with this compound led to the downregulation of thousands of mRNAs associated with oncogenic pathways, showcasing its potential as a tool for investigating gene regulation mechanisms .

Biologische Aktivität

dBET6 is a novel compound classified as a proteolysis-targeting chimera (PROTAC), specifically designed to degrade bromodomain and extraterminal domain (BET) proteins, particularly BRD4. This compound has shown promising biological activity in various cancer models and other biological systems, indicating its potential as a therapeutic agent.

This compound operates through a mechanism that promotes the degradation of BRD4 by engaging cereblon (CRBN), an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of BRD4, leading to reduced MYC expression and induction of apoptosis in cancer cells. The mechanism is distinct from traditional inhibitors, which merely block the function of target proteins rather than degrading them.

1. Anti-Cancer Activity

Research has demonstrated that this compound exhibits superior anti-proliferative effects compared to earlier BET inhibitors like dBET1 and JQ1 across various cancer cell lines, including those from T-cell acute lymphoblastic leukemia (T-ALL) and solid tumors. The following table summarizes the IC50 values for this compound compared to its predecessors:

CompoundIC50 (µM)Cell Line Examples
This compound0.001-0.5T-ALL, colon, breast, ovarian, lung, prostate
dBET10.5-5Various solid tumors
JQ10.5-5Various solid tumors

Key Findings:

  • Potency: this compound showed IC50 values in the sub-nanomolar range, indicating high potency in degrading BRD4 and inducing apoptosis .
  • Combination Therapy: When combined with standard chemotherapy agents, this compound enhanced anti-neoplastic effects and counteracted chemoresistance, making it a promising candidate for combination therapies .

2. Selectivity and Safety

This compound has been characterized as having a selective effect on BET proteins without significant off-target activity. In proteomics studies involving T-ALL cells treated with this compound, only BET proteins were significantly depleted, confirming its selectivity . Furthermore, studies have indicated that this compound does not exhibit detectable toxicity in vivo while effectively degrading BET proteins in retinal models .

Case Study 1: T-ALL Models

In an extensive study involving 20 T-ALL cell lines:

  • Treatment with this compound resulted in significant BRD4 degradation after just one hour of exposure at 100 nM.
  • This led to downregulation of c-MYC and subsequent induction of apoptosis, outperforming both JQ1 and dBET1 in efficacy .

Case Study 2: Solid Tumors

A comparative analysis across multiple solid tumor types demonstrated that:

  • This compound effectively downregulated MYC mRNA levels more efficiently than either dBET1 or JQ1.
  • The compound induced apoptosis in 14 out of 16 tested cell lines at low concentrations, showcasing its potential as a robust anti-cancer agent .

Eigenschaften

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQPZPLJOBHHBK-UFXYQILXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45ClN8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022545
Record name dBET6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1950634-92-0
Record name dBET6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.